molecular formula C8H10O3 B3417295 (3aS,6aS)-2,2-dimethyl-3aH-cyclopenta[d][1,3]dioxol-4(6aH)-one CAS No. 103904-94-5

(3aS,6aS)-2,2-dimethyl-3aH-cyclopenta[d][1,3]dioxol-4(6aH)-one

Cat. No. B3417295
CAS RN: 103904-94-5
M. Wt: 154.16 g/mol
InChI Key: UWXUDHGKUWPPGB-NKWVEPMBSA-N
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Description

(3aS,6aS)-2,2-dimethyl-3aH-cyclopenta[d][1,3]dioxol-4(6aH)-one, also known as 3a-methyl-6a-methyl-2,2-dioxolane, is a cyclic ether compound that is of interest to scientists due to its wide range of applications in various scientific fields. It is a versatile compound that has been used in various areas of research, including synthetic organic chemistry, medicinal chemistry, and biochemistry. It has been used in the synthesis of a variety of compounds, including drugs, polymers, and biocatalysts. Additionally, it has been studied for its potential applications in the fields of biochemistry and physiology.

Scientific Research Applications

Chemical Transformations and Synthetic Applications

Research on the molecular structure and reactivity of cyclic dioxolones, including compounds like (3aS,6aS)-2,2-dimethyl-3aH-cyclopenta[d][1,3]dioxol-4(6aH)-one, has been pivotal in understanding their chemical transformations and synthetic applications. Such compounds serve as key intermediates in synthesizing complex molecular architectures. The study of their acidolysis mechanisms, for instance, sheds light on the cleavage processes of β-O-4 bonds in lignin model compounds, highlighting the significance of the γ-hydroxymethyl group in the acidolysis mechanism and the potential for novel reaction pathways in organic synthesis (T. Yokoyama, 2015).

Pharmaceutical and Biological Research

The structural motif of this compound is reminiscent of various bioactive compounds. Studies have shown that derivatives containing a sultone core possess high synthetic and pharmacological potential, suggesting the relevance of such structures in developing new molecular systems with desirable pharmacological properties. These investigations underscore the importance of exploring the chemical space around such frameworks for potential therapeutic applications (Halyna V. Hryhoriv, D. Lega, L. A. Shemchuk, 2021).

Environmental and Toxicological Studies

Compounds with structures similar to this compound often feature in studies related to environmental chemistry and toxicology. The understanding of their environmental behavior, degradation pathways, and potential toxicological impacts is crucial. Research in this area helps in assessing the ecological and health risks associated with the release of such compounds into the environment, guiding regulatory policies and remediation efforts (Xin Ma, Shimin Wu, 2022).

properties

IUPAC Name

(3aS,6aS)-2,2-dimethyl-3a,6a-dihydrocyclopenta[d][1,3]dioxol-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10O3/c1-8(2)10-6-4-3-5(9)7(6)11-8/h3-4,6-7H,1-2H3/t6-,7+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWXUDHGKUWPPGB-NKWVEPMBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OC2C=CC(=O)C2O1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(O[C@H]2C=CC(=O)[C@H]2O1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70436216
Record name (3aS,6aS)-2,2-Dimethyl-3a,6a-dihydro-2H,4H-cyclopenta[d][1,3]dioxol-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70436216
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

104010-72-2, 103904-94-5
Record name (3aS,6aS)-2,2-Dimethyl-3a,6a-dihydro-2H,4H-cyclopenta[d][1,3]dioxol-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70436216
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (3aS,6aS)-3a,6a-dihydro-2,2-dimethyl-4H-cyclopenta-1,3-dioxol-4-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(3aS,6aS)-2,2-dimethyl-3aH-cyclopenta[d][1,3]dioxol-4(6aH)-one
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(3aS,6aS)-2,2-dimethyl-3aH-cyclopenta[d][1,3]dioxol-4(6aH)-one
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(3aS,6aS)-2,2-dimethyl-3aH-cyclopenta[d][1,3]dioxol-4(6aH)-one
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(3aS,6aS)-2,2-dimethyl-3aH-cyclopenta[d][1,3]dioxol-4(6aH)-one
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(3aS,6aS)-2,2-dimethyl-3aH-cyclopenta[d][1,3]dioxol-4(6aH)-one
Reactant of Route 6
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(3aS,6aS)-2,2-dimethyl-3aH-cyclopenta[d][1,3]dioxol-4(6aH)-one

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